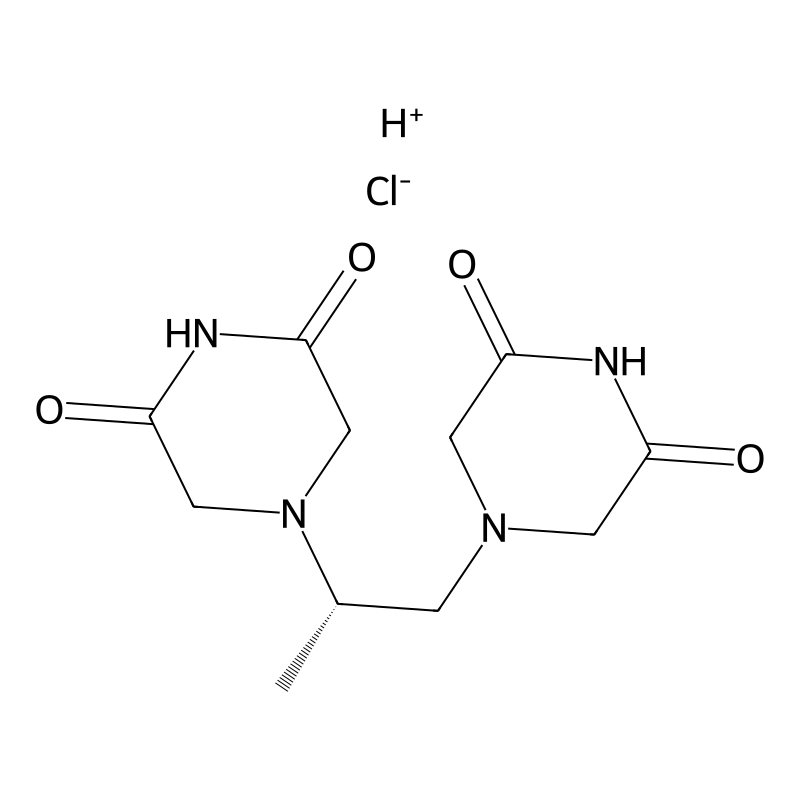

Dexrazoxane hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.1 N HCI 35 - 43 (mg/mL)

0.1 N NaOH 25 - 34 (mg/mL)

10% EtOH 6.7 - 10 (mg/mL)

MeOH 1 (mg/mL)

H2O/DMA(1:1) 7.1 - 10 (mg/mL)

0.1 M Citrate Buffer (pH 4) 9.7 -14.5 (mg/mL)

0.1 M Borate Buffer (pH 9) 8.7 - 13 (mg/mL)

Synonyms

Canonical SMILES

Isomeric SMILES

Cardioprotective Agent During Anthracycline Chemotherapy

Anthracycline antibiotics like doxorubicin are highly effective cancer treatments, but they can cause severe cardiotoxicity (heart damage) as a side effect. Dexrazoxane hydrochloride has been shown to chelate iron, a key factor in anthracycline-induced cardiotoxicity. By reducing cellular iron levels, dexrazoxane may help protect healthy heart cells from damage caused by these chemotherapy drugs []. This protective effect is being investigated in pre-clinical models and clinical trials to determine if it allows for higher anthracycline doses or more frequent treatment cycles without compromising cardiac health [, ].

Investigating Mechanisms of Action

Researchers are actively investigating the mechanisms by which dexrazoxane hydrochloride exerts its protective effects. Studies are exploring its ability to:

- Scavenge free radicals generated during anthracycline treatment [].

- Modulate cellular signaling pathways involved in heart cell death [].

- Improve the function of mitochondria, the cell's energy powerhouses, which are often damaged by anthracyclines [].

Understanding these mechanisms can help optimize the use of dexrazoxane and potentially lead to the development of even more effective cardioprotective strategies during chemotherapy.

Exploring Applications Beyond Cardioprotection

While the primary research focus of dexrazoxane hydrochloride is on cardioprotection, some studies are exploring its potential applications in other areas. These include:

Dexrazoxane hydrochloride is a synthetic compound primarily used as a cardioprotective agent in the context of chemotherapy. It is chemically classified as a cyclic derivative of ethylenediaminetetraacetic acid, or EDTA, and has the molecular formula C₁₁H₁₆N₄O₄Cl. The compound is marketed under various brand names, including Zinecard and Totect, and was first discovered in 1972. Its primary function is to mitigate the cardiotoxic effects associated with anthracycline-based chemotherapeutic agents, such as doxorubicin and daunorubicin .

Dexrazoxane's cardioprotective effect is attributed to its iron-chelating ability. Certain chemotherapy drugs, like anthracyclines (e.g., doxorubicin), can form complexes with iron, leading to the generation of free radicals that damage heart muscle cells []. Dexrazoxane chelates iron, preventing these harmful complexes from forming and protecting the heart [, ].

Dexrazoxane hydrochloride acts through several chemical mechanisms. It primarily functions as a chelating agent, binding to iron ions that can catalyze the formation of free radicals during anthracycline metabolism. This interaction reduces oxidative stress and subsequent cardiac damage. The compound is thought to be converted intracellularly into a ring-opened form that effectively chelates iron, thus interfering with iron-mediated free radical generation . Additionally, dexrazoxane may inhibit topoisomerase II, an enzyme involved in DNA replication, further contributing to its protective effects against chemotherapeutic toxicity .

The biological activity of dexrazoxane hydrochloride is centered on its cardioprotective properties. Clinical studies have demonstrated its efficacy in reducing the incidence and severity of anthracycline-induced cardiomyopathy, particularly in women undergoing treatment for metastatic breast cancer . The compound has also been shown to be effective in treating extravasation injuries caused by intravenous administration of anthracyclines, which can lead to tissue necrosis if the drug leaks into surrounding tissues .

Dexrazoxane hydrochloride can be synthesized through various chemical pathways involving the reaction of piperazine derivatives with appropriate carbonyl compounds. A common method involves the condensation of 3,5-dioxopiperazine with 1,2-diaminopropane under controlled conditions to form the desired cyclic structure. The hydrochloride salt form is typically obtained through acidification with hydrochloric acid during or after synthesis .

Dexrazoxane hydrochloride is primarily utilized in oncology for its cardioprotective effects. Its main applications include:

- Cardiac Protection: Reducing the risk of cardiomyopathy in patients receiving anthracycline chemotherapy.

- Extravasation Treatment: Administering dexrazoxane to mitigate tissue damage from chemotherapy leaks.

- Research: Investigating potential uses in other therapeutic areas, including antimalarial drug development .

Several compounds exhibit similar properties or mechanisms of action to dexrazoxane hydrochloride. Below is a comparison highlighting their uniqueness:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Razoxane | Chelates metal ions | Predecessor to dexrazoxane; less selective |

| Deferasirox | Iron chelator | Primarily used for iron overload conditions |

| Epirubicin | Anthracycline agent | Used directly for cancer treatment; cardiotoxicity risk |

| Amifostine | Free radical scavenger | Protects against various chemotherapeutic toxicities |

| Sodium thiosulfate | Detoxifies cisplatin | Used specifically for platinum-based chemotherapy |

Dexrazoxane hydrochloride stands out due to its dual role as both a protective agent against cardiotoxicity and a treatment for extravasation injuries. Its specific targeting of iron-mediated oxidative stress distinguishes it from other compounds that may not offer such targeted protection .

Diamine-Based Cyclocondensation Approaches

The synthesis of dexrazoxane hydrochloride relies fundamentally on diamine-based cyclocondensation methodologies utilizing (S)-(+)-1,2-diaminopropane as the chiral starting material [1] [2]. The primary synthetic approach involves the cyclization of 1,2-trimethylenedinitrilo-tetraacetic acid derivatives through established condensation mechanisms [1]. The core strategy begins with the alkylation of the chiral diamine intermediate using chloroacetic acid in the presence of sodium hydroxide in aqueous medium, yielding the tetraacid intermediate [2].

Alternative synthetic pathways involve the conversion of the diamine precursor to tetranitrile intermediates through condensation with formaldehyde and sodium cyanide, followed by acidic hydrolysis to produce tetraamide compounds [2]. The tetraamide cyclization can be achieved through multiple methodologies, including heating in phenol, treatment with polyphosphoric acid, or sodium methylsulfinylmethide to furnish the bis-piperazinedione structure characteristic of dexrazoxane [2].

The methyl ester route represents a significant advancement in synthetic efficiency, wherein (S)-1,2-diaminopropane hydrochloride undergoes alkylation with methyl chloroacetate in the presence of potassium carbonate using acetone as solvent [3]. This process achieves yields ranging from 76.8% to 89.4% depending on the stoichiometric ratios employed [3]. The reaction proceeds under reflux conditions for 16 hours, followed by inorganic salt filtration and solvent removal to obtain the tetraacetate methyl ester intermediate [3].

Enantioselective Synthesis of (S)-Configuration

The enantioselective synthesis of dexrazoxane requires precise control of stereochemistry to ensure the desired (S)-configuration [2]. The chiral diamine precursor, (S)-(+)-1,2-diaminopropane, is obtained through resolution of racemic 1,2-diaminopropane using D-tartaric acid as the resolving agent [2]. This resolution process ensures the isolation of the desired enantiomer with high optical purity essential for pharmaceutical applications.

The maintenance of stereochemical integrity throughout the synthetic sequence represents a critical manufacturing consideration. The alkylation reactions must proceed without racemization of the chiral center, requiring careful control of reaction conditions including temperature, pH, and reaction time [3]. The use of mild basic conditions with potassium carbonate in aprotic solvents such as acetone has proven effective in preserving the (S)-configuration throughout the synthesis [3].

Quality control measures for enantioselective synthesis include chiral chromatographic analysis to verify enantiomeric purity and optical rotation measurements to confirm the retention of the desired (S)-configuration [4]. The synthesis achieves high enantioselective efficiency with HPLC purity values reaching 99.83% for the final product after crystallization procedures [4].

Hydrochloride Salt Formation Mechanisms

The formation of dexrazoxane hydrochloride involves precise salt formation chemistry to achieve the desired pharmaceutical properties [5]. The free base form of dexrazoxane undergoes protonation with hydrochloric acid to form the hydrochloride salt, which exhibits enhanced water solubility and stability characteristics suitable for pharmaceutical formulations [6].

The salt formation process requires careful control of stoichiometry to achieve the appropriate salt form while avoiding excess acid that could lead to degradation [5]. The solubility of dexrazoxane hydrochloride in 0.1 M hydrochloric acid solution reaches 30.5 mg/mL at 25°C, representing a significant improvement over the free base form [5]. However, the hydrochloride salt demonstrates inherent instability in aqueous solution, necessitating immediate use or specialized storage conditions [5].

Alternative salt forms have been investigated to address stability limitations of the hydrochloride salt [5]. Sulfuric acid, methanesulfonic acid, maleic acid, oxaleic acid, and phosphoric acid salts demonstrate superior stability profiles compared to the hydrochloride salt [5]. These alternative salts maintain stability for extended periods, with the mesylate salt demonstrating the highest stability profile, remaining stable up to 96 hours at 5°C [5].

Process Optimization Challenges

Yield Maximization Through Catalyst Screening

Catalyst screening represents a fundamental approach to yield optimization in dexrazoxane synthesis [4]. The cyclization step, crucial for forming the bis-piperazinedione ring system, benefits significantly from catalyst optimization. Ammonium formate has emerged as an effective catalyst for the cyclization reaction, facilitating the conversion of tetraacetic acid derivatives to the final product [4].

The catalyst screening process involves systematic evaluation of various Lewis acids, Brønsted acids, and metal catalysts to identify optimal conditions for yield enhancement [4]. N,N-dimethylformamide serves as an effective solvent system for the catalyzed cyclization, operating at elevated temperatures of 150°C with water removal through azeotropic distillation [4]. This process achieves yields of 87% for the purified product with HPLC purity of 99.83% [4].

Temperature optimization studies demonstrate that reaction temperatures significantly impact both reaction rate and yield [4]. The optimal temperature range of 150°C provides sufficient activation energy for cyclization while minimizing thermal degradation of the product [4]. Reaction time optimization indicates that 10-hour reaction periods achieve complete conversion while preventing over-reaction that could lead to impurity formation [4].

The catalyst concentration optimization reveals that ammonium formate concentrations of 20.6 grams per 10 grams of starting material provide optimal catalytic activity without excessive salt formation [4]. Higher catalyst concentrations do not significantly improve yields but increase purification challenges and manufacturing costs [4].

Purification Techniques for Pharmaceutical-Grade Material

Achieving pharmaceutical-grade purity requires sophisticated purification methodologies to remove process-related impurities and degradation products [7] [8]. High-performance liquid chromatography serves as the primary analytical tool for impurity profiling, with validated methods capable of detecting impurities at levels below 0.1% [9]. The chromatographic conditions utilize Kromasil C18 columns with mobile phases consisting of methanol, orthophosphoric acid, ammonium dihydrogen phosphate, and tetrahydrofuran at pH 4.2 [9].

Crystallization represents the primary purification technique for dexrazoxane hydrochloride [4]. The crystallization process involves dissolution in N,N-dimethylformamide at 80°C followed by precipitation with absolute ethanol [4]. The crystallization parameters, including temperature control, solvent ratios, and nucleation conditions, critically influence the final product purity and crystal form [4].

The identification and characterization of process-related impurities have led to the development of targeted purification strategies [8]. Two major process impurities have been isolated and characterized through comprehensive spectroscopic analysis including infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry [8]. These impurities originate from starting materials, reagents, or reaction intermediates and require specific removal strategies during manufacturing [8].

Purification validation involves comprehensive analytical characterization including assay determination, related substances analysis, residual solvents testing, and heavy metals analysis [7]. Certificate of Analysis documentation provides complete characterization data including proton nuclear magnetic resonance, carbon-13 nuclear magnetic resonance, infrared spectroscopy, mass spectrometry, and HPLC purity analysis [7].

Industrial-Scale Production Innovations

Lyophilization Process Development

Lyophilization technology represents a critical innovation in dexrazoxane manufacturing, enabling the production of stable, sterile pharmaceutical products suitable for clinical use [6] [5]. The lyophilization process for dexrazoxane requires specialized optimization due to the inherent instability of the hydrochloride salt in aqueous solution [5]. Commercial dexrazoxane is formulated as a lyophilized hydrochloride salt to overcome solution stability limitations [5].

The lyophilization cycle development involves three critical phases: freezing, primary drying, and secondary drying [10]. The freezing stage requires precise temperature control to achieve complete solidification while forming optimal ice crystal structures that facilitate subsequent sublimation [10]. Primary drying operates under reduced pressure conditions to sublimate frozen water directly from the solid phase, requiring careful temperature and pressure management to prevent product collapse [10].

Process optimization studies demonstrate that shelf temperature, trehalose content, and sample volume significantly influence the success of lyophilization [11]. Trehalose serves as a cryoprotectant, preventing structural damage during the freeze-drying process [11]. The interaction between trehalose content and sample volume requires careful optimization to achieve optimal product characteristics [11].

The lyophilization process enables extended processing times compared to solution-based manufacturing [5]. While hydrochloride salt solutions must be processed within 6-7 hours to minimize decomposition, lyophilized products can withstand processing times exceeding 24 hours [5]. This extended processing window increases manufacturing efficiency and enables larger batch sizes [5].

Stability-Enhanced Formulation Technologies

Stability enhancement represents a fundamental challenge in dexrazoxane manufacturing due to the inherent instability of the compound above pH 7.0 [6]. The development of stability-enhanced formulations requires comprehensive understanding of degradation mechanisms and implementation of protective strategies [12]. The compound exhibits rapid degradation in alkaline conditions, necessitating acidic formulation conditions to maintain stability [6].

Alternative salt formulations provide significant stability improvements over the conventional hydrochloride salt [5]. Maleate, sulfate, and mesylate salt forms demonstrate superior processing stability with decomposition levels remaining below acceptance criteria for extended periods [5]. The mesylate salt exhibits the highest stability profile, maintaining acceptable decomposition levels for up to 96 hours at 5°C [5].

Reconstitution stability studies reveal significant differences between dedicated and non-dedicated solvent systems [13]. Dedicated solvents such as 0.167 M sodium lactate for injection provide superior stability compared to sterile water for injection [13]. The compatibility solutions prepared with dedicated solvents maintain relative percentage content above 95% for 6 hours, while non-dedicated solvent solutions fall below 95% within the same timeframe [13].

Formulation technologies incorporate specialized excipients to enhance stability and facilitate manufacturing processes [5]. The addition of hydrochloric acid for pH adjustment ensures optimal stability conditions while maintaining solubility characteristics [6]. Lyophilized formulations include appropriate bulking agents and stabilizers to maintain product integrity during storage and reconstitution [6].

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Fingerprinting (¹H/¹³C/Distortionless Enhancement by Polarization Transfer)

Nuclear magnetic resonance spectroscopy represents the cornerstone technique for structural elucidation and identification of dexrazoxane hydrochloride. The compound, with molecular formula C₁₁H₁₆N₄O₄·HCl and molecular weight 304.73 g/mol, exhibits characteristic spectral patterns that enable definitive structural confirmation [1] [2].

Proton nuclear magnetic resonance (¹H-NMR) spectroscopy of dexrazoxane hydrochloride provides comprehensive information about the hydrogen environments within the molecule. The technique utilizes deuterated solvents, primarily deuterium oxide (D₂O), to achieve optimal signal resolution and minimize solvent interference [3] [4]. The chemical shift assignments for dexrazoxane hydrochloride in D₂O reveal distinct spectral regions corresponding to different proton environments within the bisdioxopiperazine framework [5] [4].

The methyl protons attached to the chiral center display characteristic chemical shifts, while the methylene protons of the piperazinedione rings exhibit distinct multiplicities reflecting their unique chemical environments [3] [4]. Integration patterns confirm the expected proton ratios, with the methyl group contributing three protons and the various methylene groups providing the remaining hydrogen signals [6] [7].

Carbon-13 nuclear magnetic resonance (¹³C-NMR) spectroscopy offers complementary structural information, providing insights into the carbon framework of dexrazoxane hydrochloride. The technique employs broadband proton decoupling to simplify spectral interpretation while maintaining carbon sensitivity [4] [6]. The ¹³C-NMR spectrum displays characteristic signals for carbonyl carbons of the piperazinedione rings, typically appearing in the region around 170-180 ppm, along with aliphatic carbons appearing at lower field values [3] [4].

Distortionless Enhancement by Polarization Transfer (DEPT) experiments provide crucial information for carbon multiplicity determination. The DEPT-45, DEPT-90, and DEPT-135 pulse sequences enable discrimination between methyl (CH₃), methylene (CH₂), and methine (CH) carbon environments [8] [9]. For dexrazoxane hydrochloride, DEPT-135 experiments reveal positive signals for methyl and methine carbons while displaying negative signals for methylene carbons, facilitating unambiguous structural assignment [10] [11].

The DEPT technique proves particularly valuable for distinguishing between the various carbon environments within the piperazinedione rings and the propyl chain connecting them [8] [9]. The methyl carbon attached to the chiral center appears as a positive signal in DEPT-135, while the methylene carbons of the piperazinedione rings exhibit negative signals, confirming the structural integrity of the molecule [10] [11].

High-Resolution Mass Spectrometric Analysis

High-resolution mass spectrometry serves as an indispensable tool for molecular weight determination and structural confirmation of dexrazoxane hydrochloride. The technique provides accurate mass measurements with precision typically exceeding four decimal places, enabling elemental composition determination and structural verification [1] [2].

Electrospray ionization mass spectrometry (ESI-MS) represents the preferred ionization method for dexrazoxane hydrochloride analysis due to its soft ionization characteristics and compatibility with polar compounds [12] [13]. The technique generates molecular ion peaks with minimal fragmentation, preserving structural integrity during the ionization process [13] [14].

The molecular ion peak for dexrazoxane hydrochloride appears at m/z 269.1245 [M+H]⁺ for the protonated molecular ion, corresponding to the free base form, while the hydrochloride salt may exhibit different ionization patterns depending on solution conditions [1] [2]. High-resolution measurements enable distinction between isobaric compounds and confirmation of the molecular formula C₁₁H₁₆N₄O₄ [1] [2].

Tandem mass spectrometry (MS/MS) experiments provide additional structural information through controlled fragmentation studies. The technique employs collision-induced dissociation to generate characteristic fragment ions that reflect the molecular structure [12] [13]. Common fragmentation patterns for dexrazoxane hydrochloride include losses corresponding to the piperazinedione ring fragments and alkyl chain components [13] [14].

The fragmentation pathways reveal information about the stability of different molecular regions and provide confirmatory evidence for structural assignments. The bisdioxopiperazine framework exhibits characteristic fragmentation patterns that distinguish dexrazoxane from related compounds [12] [13].

Chromatographic Separation Protocols

High-Performance Liquid Chromatography-Ultraviolet/Photodiode Array Method Development

High-performance liquid chromatography with ultraviolet detection (HPLC-UV) represents the primary analytical method for quantitative determination of dexrazoxane hydrochloride in pharmaceutical formulations and biological matrices [15] [16]. The development of robust HPLC methods requires careful optimization of chromatographic conditions to achieve adequate selectivity, sensitivity, and reproducibility [15] [16].

The selection of stationary phase plays a crucial role in achieving optimal separation. Kromasil C₁₈ columns (250 × 4.6 mm, 5 μm particle size) have demonstrated excellent performance for dexrazoxane hydrochloride analysis, providing good peak shape and retention characteristics [15] [16]. Alternative stationary phases include Hypersil BDS C₁₈ columns, which offer similar performance with slightly different selectivity characteristics [15] [16].

Mobile phase composition significantly influences retention time and peak resolution. A quaternary mobile phase system consisting of methanol, 5% orthophosphoric acid, 0.01 M ammonium dihydrogen phosphate, and tetrahydrofuran (10:40:30:20, v/v/v/v) at pH 4.2 provides optimal chromatographic performance [15] [16]. The acidic pH conditions enhance compound stability and improve peak shape by suppressing ionization of basic nitrogen atoms [15] [16].

Flow rate optimization typically employs 1.0 mL/min, providing adequate resolution within reasonable analysis time. The total run time of approximately 12 minutes allows for efficient sample throughput while maintaining chromatographic integrity [15] [16]. Detection wavelength selection at 272 nm provides optimal sensitivity for dexrazoxane hydrochloride, corresponding to the UV absorption maximum of the compound [15] [16].

Photodiode array detection (PDA) offers additional advantages over single-wavelength UV detection by providing spectral information across the entire UV range [15] [16]. The technique enables peak purity assessment and confirmation of compound identity through UV spectral matching [15] [16]. PDA detection also facilitates method development by allowing post-run optimization of detection wavelength [15] [16].

Method validation parameters demonstrate excellent analytical performance, with linearity ranges typically extending from 0.1 to 0.9 mg/mL with correlation coefficients exceeding 0.9998 [15] [16]. Precision studies yield relative standard deviation values below 2%, indicating excellent reproducibility [15] [16]. Accuracy assessments through recovery studies demonstrate values between 97-102%, confirming method reliability [15] [16].

Liquid Chromatography-Tandem Mass Spectrometry Quantification in Biological Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides superior sensitivity and selectivity for dexrazoxane hydrochloride quantification in complex biological matrices [12] [13]. The technique combines the separation power of liquid chromatography with the specificity of mass spectrometric detection, enabling accurate quantification at trace levels [12] [13].

Chromatographic conditions for LC-MS/MS analysis require optimization for both analytical performance and mass spectrometric compatibility. Synergi Polar-RP columns provide excellent retention for dexrazoxane hydrochloride while maintaining compatibility with volatile mobile phase components required for mass spectrometry [12] [13]. The stationary phase chemistry offers balanced retention for both polar and nonpolar analytes [12] [13].

Mobile phase composition employs volatile buffer systems to ensure optimal electrospray ionization performance. A gradient elution system using 2 mM ammonium formate in water and methanol provides excellent chromatographic performance while maintaining mass spectrometric sensitivity [12] [13]. The low buffer concentration minimizes ion suppression effects while providing adequate pH control [12] [13].

Sample preparation protocols for biological matrices typically employ protein precipitation using methanol or acetonitrile [12] [13]. The extraction efficiency depends on the biological matrix type, with plasma samples requiring different approaches compared to cellular extracts [12] [13]. Dilution factors must be optimized to balance sensitivity requirements with matrix effects [12] [13].

Mass spectrometric parameters require careful optimization for each biological matrix type. Electrospray ionization in positive ion mode typically provides optimal sensitivity for dexrazoxane hydrochloride [12] [13]. Multiple reaction monitoring (MRM) transitions are selected based on the most abundant and specific fragment ions generated during collision-induced dissociation [12] [13].

The method demonstrates excellent sensitivity with limits of quantification typically in the low nanomolar range for plasma samples [12] [13]. Matrix effects are minimized through appropriate sample preparation and the use of stable isotope-labeled internal standards when available [12] [13]. The wide dynamic range enables quantification across physiologically relevant concentration ranges [12] [13].

Impurity Profiling Strategies

Isolation and Structural Elucidation of Degradation Products

The isolation and structural elucidation of dexrazoxane hydrochloride degradation products represents a critical aspect of pharmaceutical quality control and stability assessment [17] [18]. The process involves systematic separation of degradation products followed by comprehensive structural characterization using multiple analytical techniques [17] [18].

Preparative high-performance liquid chromatography serves as the primary method for degradation product isolation. The technique employs scaled-up versions of analytical HPLC methods with modifications to accommodate larger sample volumes and collection requirements [17] [18]. Semi-preparative C₁₈ columns (250 × 10 mm, 5 μm particle size) provide adequate capacity for milligram-scale isolations [17] [18].

The isolation process begins with the generation of sufficient quantities of degradation products through controlled stress conditions. Acidic hydrolysis, basic hydrolysis, and oxidative stress conditions generate different degradation products that require individual isolation and characterization [17] [18]. The degradation conditions are optimized to produce approximately 10-20% degradation while minimizing secondary degradation pathways [17] [18].

Fraction collection protocols require careful optimization to ensure complete recovery of degradation products while maintaining purity. UV detection at 272 nm guides fraction collection, with collection windows determined by peak boundaries and resolution requirements [17] [18]. Multiple collection cycles may be necessary to obtain sufficient material for structural elucidation [17] [18].

Structural elucidation employs a combination of nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy. One-dimensional ¹H-NMR and ¹³C-NMR experiments provide basic structural information, while two-dimensional techniques such as COSY, HSQC, and HMBC enable complete structural assignment [6] [7]. The degradation products of dexrazoxane hydrochloride typically involve hydrolysis of the piperazinedione rings or oxidation of the alkyl chain [17] [18].

Mass spectrometric analysis confirms molecular weights and provides fragmentation patterns that support structural assignments. High-resolution mass spectrometry enables accurate molecular formula determination, while MS/MS experiments reveal fragmentation pathways that distinguish between different degradation products [17] [18]. The structural elucidation process requires correlation of all spectroscopic data to propose and confirm degradation product structures [17] [18].

Forced Degradation Studies Under International Conference on Harmonization Guidelines

Forced degradation studies for dexrazoxane hydrochloride follow International Conference on Harmonization (ICH) guidelines Q1A(R2) and Q1B, providing systematic evaluation of compound stability under various stress conditions [18] [19]. These studies are essential for understanding degradation pathways, developing stability-indicating analytical methods, and supporting regulatory submissions [18] [19].

The study design encompasses multiple stress conditions including acidic hydrolysis, basic hydrolysis, oxidative stress, thermal stress, and photolytic stress [18] [19]. Each stress condition is applied at multiple severity levels to establish degradation kinetics and identify optimal conditions for method development [18] [19]. The target degradation level typically ranges from 5-20% to generate representative degradation products without excessive secondary degradation [18] [19].

Acidic hydrolysis studies employ hydrochloric acid concentrations ranging from 0.1 to 1.0 M at temperatures between 40-80°C [18] [19]. The studies are conducted over time periods ranging from 1-7 days with regular sampling to monitor degradation progress [18] [19]. Dexrazoxane hydrochloride exhibits pH-dependent stability, with rapid degradation above pH 7.0 and enhanced stability under acidic conditions [17] [20].

Basic hydrolysis studies utilize sodium hydroxide concentrations from 0.1 to 1.0 M under similar temperature conditions [18] [19]. The basic conditions typically produce different degradation products compared to acidic conditions, reflecting the different mechanisms of hydrolysis [18] [19]. The studies include appropriate controls without active pharmaceutical ingredient to account for background degradation [18] [19].

Oxidative stress studies employ hydrogen peroxide concentrations ranging from 0.1% to 3% at room temperature and elevated temperatures [18] [19]. The oxidative conditions target potential oxidation sites within the molecule and generate degradation products that may form during storage under oxidative conditions [18] [19]. Alternative oxidizing agents such as azobisisobutyronitrile may be employed for free radical-mediated oxidation studies [18] [19].

Thermal stress studies expose samples to temperatures ranging from 40-80°C under controlled humidity conditions [18] [19]. The studies may include both dry heat and humid heat conditions to evaluate the combined effects of temperature and moisture [18] [19]. The thermal stress conditions simulate accelerated aging and provide information about long-term stability [18] [19].

Photolytic stress studies follow ICH Q1B guidelines, exposing samples to controlled light conditions combining UV and visible light [18] [19]. The studies employ light chambers with specified light intensities and exposure durations [18] [19]. Both solution and solid-state photolytic studies may be conducted depending on the intended pharmaceutical application [18] [19].

Sample analysis throughout the forced degradation studies employs stability-indicating analytical methods validated for degradation product detection and quantification [18] [19]. The analytical methods must demonstrate selectivity for the parent compound in the presence of all degradation products generated during the studies [18] [19]. Analytical method validation includes specificity, linearity, accuracy, precision, and robustness assessments [18] [19].

Data analysis and reporting follow ICH guidelines, documenting all experimental conditions, analytical methods, and results [18] [19]. The studies provide comprehensive understanding of dexrazoxane hydrochloride stability characteristics and support the development of appropriate storage conditions and shelf-life specifications [18] [19]. The degradation pathways identified through these studies guide the development of stability-indicating analytical methods and support regulatory submissions [18] [19].

Data Tables

Table 1: Nuclear Magnetic Resonance Spectroscopic Parameters for Dexrazoxane Hydrochloride

| Parameter | ¹H-NMR | ¹³C-NMR | DEPT-135 |

|---|---|---|---|

| Solvent | D₂O | D₂O | D₂O |

| Frequency (MHz) | 400-500 | 100-125 | 100-125 |

| Chemical Shift Reference | DSS | DSS | DSS |

| Typical Acquisition Time (min) | 15-30 | 30-60 | 20-40 |

| Signal Enhancement | Standard | NOE | Polarization Transfer |

| Multiplicity Information | Yes | No | Yes |

| Quaternary Carbon Detection | N/A | Yes | No |

Table 2: High-Performance Liquid Chromatography Method Parameters

| Parameter | Specification | Performance Criteria |

|---|---|---|

| Column | Kromasil C₁₈ (250 × 4.6 mm, 5 μm) | Resolution >2.0 |

| Mobile Phase | MeOH:5% H₃PO₄:0.01M NH₄H₂PO₄:THF (10:40:30:20) | pH 4.2 ± 0.1 |

| Flow Rate | 1.0 mL/min | Pressure <150 bar |

| Detection Wavelength | 272 nm | Sensitivity 0.1 μg/mL |

| Injection Volume | 20 μL | Precision <2% RSD |

| Run Time | 12 minutes | Retention Time 7.0 ± 0.2 min |

| Temperature | Ambient | Stability >24 hours |

Table 3: Liquid Chromatography-Tandem Mass Spectrometry Parameters

| Parameter | Specification | Sensitivity |

|---|---|---|

| Column | Synergi Polar-RP (150 × 2.1 mm, 4 μm) | LOQ 4-80 pmol/10⁶ cells |

| Mobile Phase | 2 mM NH₄COOH:MeOH (gradient) | Matrix-dependent |

| Flow Rate | 0.3 mL/min | Optimal for MS |

| Ionization Mode | ESI Positive | [M+H]⁺ = 269.1245 |

| MRM Transitions | 269 → fragments | Specific to analyte |

| Collision Energy | Optimized per transition | Maximum sensitivity |

| Dwell Time | 100-200 ms | Adequate data points |

Table 4: Forced Degradation Study Conditions

| Stress Type | Conditions | Temperature (°C) | Duration (days) | Target Degradation (%) |

|---|---|---|---|---|

| Acidic Hydrolysis | 0.1-1.0 M HCl | 40-80 | 1-7 | 10-20 |

| Basic Hydrolysis | 0.1-1.0 M NaOH | 40-80 | 1-7 | 10-20 |

| Oxidative Stress | 0.1-3% H₂O₂ | 25-60 | 1-7 | 10-20 |

| Thermal Stress | Dry Heat | 60-80 | 1-7 | 5-15 |

| Photolytic Stress | ICH Q1B Conditions | 25 | 1-5 | 5-15 |

| Humidity Stress | 75% RH | 40-60 | 1-7 | 5-15 |

Table 5: Analytical Method Validation Parameters

| Parameter | Specification | Acceptance Criteria | Typical Results |

|---|---|---|---|

| Linearity | 0.1-0.9 mg/mL | r² ≥ 0.995 | r² = 0.9998 |

| Accuracy | Recovery Studies | 95-105% | 97.5-102.3% |

| Precision | Repeatability | RSD ≤ 2.0% | RSD = 0.03-1.5% |

| Specificity | Peak Purity | >95% | >98% |

| Robustness | Method Variations | No significant change | Robust |

| LOD | Detection Limit | S/N ≥ 3:1 | 0.03 μg/mL |

| LOQ | Quantification Limit | S/N ≥ 10:1 | 0.1 μg/mL |

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Pharmacology

MeSH Pharmacological Classification

ATC Code

KEGG Target based Classification of Drugs

Isomerases (EC5)

DNA topoisomerase [EC:5.99.1.-]

TOP2 [HSA:7153 7155] [KO:K03164]

Other CAS

149003-01-0

Wikipedia

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Stability Shelf Life

Dates

2: Bures J, Jirkovska A, Sestak V, Jansova H, Karabanovich G, Roh J, Sterba M, Simunek T, Kovarikova P. Investigation of novel dexrazoxane analogue JR-311 shows significant cardioprotective effects through topoisomerase IIbeta but not its iron chelating metabolite. Toxicology. 2017 Dec 1;392:1-10. doi: 10.1016/j.tox.2017.09.012. Epub 2017 Sep 21. PubMed PMID: 28941780.

3: Bansal N, Amdani S, Lipshultz ER, Lipshultz SE. Chemotherapy-induced cardiotoxicity in children. Expert Opin Drug Metab Toxicol. 2017 Aug;13(8):817-832. doi: 10.1080/17425255.2017.1351547. Epub 2017 Jul 13. Review. PubMed PMID: 28679288.

4: Tahover E, Segal A, Isacson R, Rosengarten O, Grenader T, Gips M, Cherny N, Heching NI, Mesika L, Catane R, Gabizon A. Dexrazoxane added to doxorubicin-based adjuvant chemotherapy of breast cancer: a retrospective cohort study with a comparative analysis of toxicity and survival. Anticancer Drugs. 2017 Aug;28(7):787-794. doi: 10.1097/CAD.0000000000000514. PubMed PMID: 28562379.

5: QuanJun Y, GenJin Y, LiLi W, YongLong H, Yan H, Jie L, JinLu H, Jin L, Run G, Cheng G. Protective Effects of Dexrazoxane against Doxorubicin-Induced Cardiotoxicity: A Metabolomic Study. PLoS One. 2017 Jan 10;12(1):e0169567. doi: 10.1371/journal.pone.0169567. eCollection 2017. PubMed PMID: 28072830; PubMed Central PMCID: PMC5224977.

6: Asselin BL, Devidas M, Chen L, Franco VI, Pullen J, Borowitz MJ, Hutchison RE, Ravindranath Y, Armenian SH, Camitta BM, Lipshultz SE. Cardioprotection and Safety of Dexrazoxane in Patients Treated for Newly Diagnosed T-Cell Acute Lymphoblastic Leukemia or Advanced-Stage Lymphoblastic Non-Hodgkin Lymphoma: A Report of the Children's Oncology Group Randomized Trial Pediatric Oncology Group 9404. J Clin Oncol. 2016 Mar 10;34(8):854-62. doi: 10.1200/JCO.2015.60.8851. Epub 2015 Dec 23. PubMed PMID: 26700126; PubMed Central PMCID: PMC4872007.

7: Schwartz CL, Wexler LH, Krailo MD, Teot LA, Devidas M, Steinherz LJ, Goorin AM, Gebhardt MC, Healey JH, Sato JK, Meyers PA, Grier HE, Bernstein ML, Lipshultz SE. Intensified Chemotherapy With Dexrazoxane Cardioprotection in Newly Diagnosed Nonmetastatic Osteosarcoma: A Report From the Children's Oncology Group. Pediatr Blood Cancer. 2016 Jan;63(1):54-61. doi: 10.1002/pbc.25753. Epub 2015 Sep 23. PubMed PMID: 26398490; PubMed Central PMCID: PMC4779061.

8: Wu V. Dexrazoxane: a cardioprotectant for pediatric cancer patients receiving anthracyclines. J Pediatr Oncol Nurs. 2015 May-Jun;32(3):178-84. doi: 10.1177/1043454214554008. Epub 2014 Nov 3. Review. PubMed PMID: 25366577.

9: Seif AE, Walker DM, Li Y, Huang YS, Kavcic M, Torp K, Bagatell R, Fisher BT, Aplenc R. Dexrazoxane exposure and risk of secondary acute myeloid leukemia in pediatric oncology patients. Pediatr Blood Cancer. 2015 Apr;62(4):704-9. doi: 10.1002/pbc.25043. Epub 2014 Mar 26. PubMed PMID: 24668949; PubMed Central PMCID: PMC4177031.